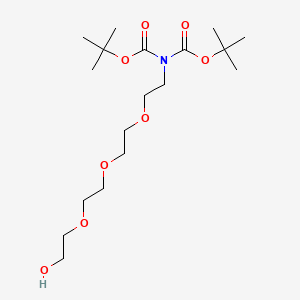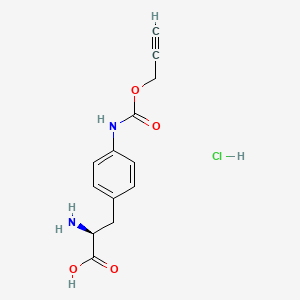
Boc2-AEEEE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc2-AEEEE, also known as N-Boc-2-amino-5-ethyl-4-ethyl-sulfonyl-ethyl-ester, is an organosulfur compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a tool to study the mechanism of action of biochemical and physiological processes.
Mécanisme D'action
Boc2-AEEEE acts as a reagent in organic synthesis. It is used to introduce a sulfonyl ester group into a molecule, which can then be used to modify the molecule’s structure and reactivity. The sulfonyl ester group can also be used to attach other functional groups to the molecule, such as amino acids and other organic molecules.
Biochemical and Physiological Effects
Boc2-AEEEE has been shown to have a range of biochemical and physiological effects. In cell cultures, it has been shown to inhibit the growth of certain types of bacteria and fungi. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases, and to reduce the activity of certain proteins, such as ion channels. Additionally, it has been shown to have an inhibitory effect on the activity of certain hormones, such as insulin and glucagon.
Avantages Et Limitations Des Expériences En Laboratoire
Boc2-AEEEE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and can be used in a variety of solvents. However, it also has some limitations. It is not soluble in water and can be difficult to purify. Additionally, it can be difficult to control the reaction conditions, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for Boc2-AEEEE. It could be used to study the structure-activity relationships of various compounds, as well as the mechanism of action of various biochemical and physiological processes. Additionally, it could be used to synthesize a wide range of small molecules, peptides, and other compounds. Finally, it could be used to investigate the potential therapeutic applications of various compounds.
Méthodes De Synthèse
Boc2-AEEEE can be synthesized using a two-step procedure. The first step involves the reaction of the amine precursor with a Boc protecting group, which is then followed by a second step where the Boc group is replaced by an ethyl sulfonyl ester. The reaction can be carried out using a variety of solvents such as dichloromethane, THF, and DMF. The reaction conditions should be carefully controlled to ensure a successful outcome.
Applications De Recherche Scientifique
Boc2-AEEEE has a wide range of applications in scientific research. It is used in the study of enzymes, proteins, and other biological molecules. It can be used to study the mechanism of action of biochemical and physiological processes, as well as to investigate the structure-activity relationships of various compounds. It is also used in the synthesis of small molecules, peptides, and other compounds.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO8/c1-17(2,3)26-15(21)19(16(22)27-18(4,5)6)7-9-23-11-13-25-14-12-24-10-8-20/h20H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGMWGUFYXILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














